molecular formula C18H18ClN B14194139 1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine CAS No. 912339-26-5

1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine

Cat. No.: B14194139
CAS No.: 912339-26-5
M. Wt: 283.8 g/mol
InChI Key: ARJNEVRRRBIEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a phenylethenyl group, which is further substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine typically involves the reaction of 2-chlorobenzaldehyde with phenylacetylene to form 2-(2-chlorophenyl)-1-phenylethenyl. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or ammonia in ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-Chlorophenyl)-1-phenylethyl]pyrrolidine
  • 1-[2-(2-Bromophenyl)-1-phenylethenyl]pyrrolidine
  • 1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine

Uniqueness

1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its brominated or fluorinated analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in medicinal chemistry and material science research.

Properties

CAS No.

912339-26-5

Molecular Formula

C18H18ClN

Molecular Weight

283.8 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)-1-phenylethenyl]pyrrolidine

InChI

InChI=1S/C18H18ClN/c19-17-11-5-4-10-16(17)14-18(20-12-6-7-13-20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2

InChI Key

ARJNEVRRRBIEDK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.